![molecular formula C20H21NO6S B2997674 3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine CAS No. 2034341-55-2](/img/structure/B2997674.png)
3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C20H21NO6S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine ring connected to a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxepin. The unique arrangement of these functional groups is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of this compound have shown promising results against various cancer cell lines.
Case Study: Antitumor Activity
A study investigated the anticancer effects of similar benzo[d][1,3]dioxole derivatives using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results indicated notable cytotoxicity with IC50 values significantly lower than those of standard treatments like doxorubicin:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A (similar structure) | HepG2 | 2.38 |
Compound A | HCT116 | 1.54 |
Compound A | MCF-7 | 4.52 |
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Doxorubicin | MCF-7 | 4.56 |
These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially involving the inhibition of EGFR signaling pathways .
The proposed mechanism of action for the anticancer activity includes:
- EGFR Inhibition : Inhibition of epidermal growth factor receptor (EGFR) pathways has been linked to reduced tumor proliferation.
- Apoptosis Induction : Assessment via annexin V-FITC assays indicates that compounds induce apoptosis in cancer cells.
- Cell Cycle Analysis : Studies show alterations in cell cycle progression, leading to increased cell death in treated cells.
Pharmacological Evaluation
In addition to anticancer properties, the compound's potential as an antibacterial agent has been explored. Research indicates that derivatives exhibit varying degrees of antibacterial activity against common pathogens.
Table: Antibacterial Activity
Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound B | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This suggests that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c22-28(23,16-3-5-17-20(11-16)25-9-1-8-24-17)21-7-6-15(12-21)14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11,15H,1,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPLFDTXAZFHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。